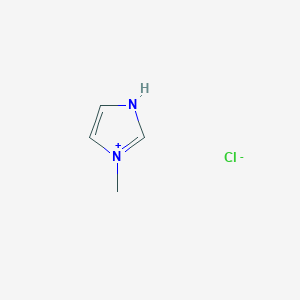

1-Methyl-1H-imidazol-3-ium chloride

Vue d'ensemble

Description

1-Methyl-1H-imidazol-3-ium chloride is a type of organic compound known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of 1-Methyl-1H-imidazol-3-ium chloride involves the reaction of 1,3-dimethylimidazolium with o-phthaloyl chloride under solvent-free conditions at 140 °C . After the reaction, the reaction mixture is cooled to room temperature, and then 1,4-dioxane is added to the reaction system to precipitate the target molecule .Molecular Structure Analysis

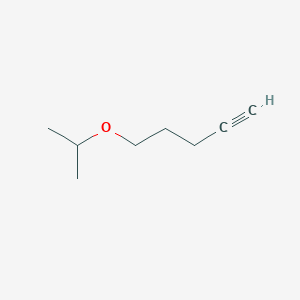

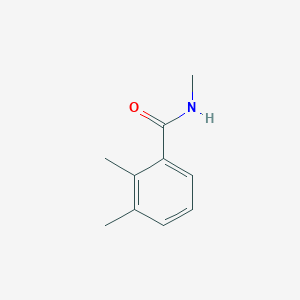

The molecular structure of 1-Methyl-1H-imidazol-3-ium chloride consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

1-Methyl-1H-imidazol-3-ium chloride is used as a solvent in many organic reactions due to its unique properties like small vapor pressures, high thermal stabilities, and ionic conductivities . It is used in the Diels−Alder Reaction .Physical And Chemical Properties Analysis

1-Methyl-1H-imidazol-3-ium chloride is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 1-Methyl-1H-imidazol-3-ium chloride, focusing on unique applications across different fields:

Ionic Liquid and Nonderivatizing Solvent for Cellulose

1-Methyl-1H-imidazol-3-ium chloride is used as an ionic liquid, which serves as a nonderivatizing solvent for cellulose. This application is significant in the field of polymer chemistry where it aids in the dissolution and processing of cellulose, enabling the creation of various cellulose-based materials with desirable properties .

Plasticizer for Biopolymers

It also finds application as a plasticizer for biopolymers such as cornstarch. As a plasticizer, it enhances the flexibility and reduces the brittleness of biopolymer materials, which is crucial in developing sustainable and environmentally friendly plastic alternatives .

Solid Biopolymer Electrolyte

The compound is utilized in the development of solid biopolymer electrolytes. These electrolytes are essential components in solid-state batteries and other electrochemical devices, contributing to advancements in energy storage technologies .

Synthesis of Functional Molecules

Imidazole derivatives, including 1-Methyl-1H-imidazol-3-ium chloride, are key components in synthesizing functional molecules used in various everyday applications. The regiocontrolled synthesis of substituted imidazoles is an area of active research with implications in medicinal chemistry and material science .

Heterogeneous Catalysis

A novel dicationic derivative of 1-Methyl-1H-imidazol-3-ium has been synthesized and explored for its potential as a heterogeneous catalyst in 1,3-dipolar cycloaddition reactions. This catalytic activity is pivotal for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles, which are valuable compounds in pharmaceuticals .

Green and Recyclable Catalyst

The compound has been used to design a green and recyclable catalyst based on nano-structured ionic liquid (NIL). Such catalysts are important for sustainable chemistry practices as they can be recovered and reused without generating hazardous waste .

Thermo Fisher Scientific RSC Publishing Springer Link Springer Link

Safety and Hazards

1-Methyl-1H-imidazol-3-ium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Orientations Futures

1-Methyl-1H-imidazol-3-ium chloride is a key component to functional molecules that are used in a variety of everyday applications . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it has a broad range of chemical and biological properties, making it a promising compound for future research and applications .

Mécanisme D'action

Target of Action

1-Methyl-1H-imidazol-3-ium chloride, also known as 1-Methylimidazole, is a small molecule that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .

Mode of Action

It is known that it interacts with its targets, leading to changes in their function

Biochemical Pathways

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

as reported in the literature .

Action Environment

It acts as a plasticizer for cornstarch and finds application as a solid biopolymer electrolyte . It is also known to be moisture sensitive .

Propriétés

IUPAC Name |

3-methyl-1H-imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBHSHARMAIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CNC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazol-3-ium chloride | |

CAS RN |

23187-14-6 | |

| Record name | 4-Methyl-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023187146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)

![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)